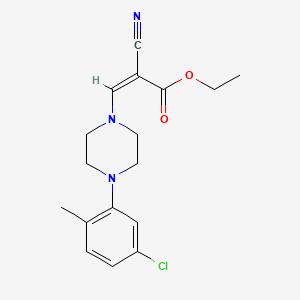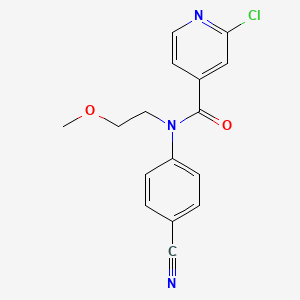
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, also known as CC-115, is a potent and selective inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of cancer, autoimmune diseases, and other diseases associated with dysregulated mTOR signaling.
作用機序
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide inhibits the activity of mTOR kinase, a key regulator of cell growth and metabolism. By inhibiting mTOR, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide blocks the downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammation and immune responses in autoimmune diseases.
生化学的および生理学的効果
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has been shown to have potent and selective inhibitory activity against mTOR kinase. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has demonstrated antitumor activity, immunomodulatory effects, and a favorable safety profile.
実験室実験の利点と制限
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide is a valuable tool for studying the role of mTOR signaling in cancer and autoimmune diseases. Its potent and selective inhibitory activity allows for the specific targeting of mTOR, which can help to elucidate the complex signaling pathways involved in these diseases. However, 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
将来の方向性
There are several future directions for the development and application of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict patient response to 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide, which can help to personalize treatment and improve clinical outcomes. Additionally, the combination of 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide with other targeted therapies or immunotherapies may enhance its therapeutic effects and overcome resistance mechanisms.
合成法
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-pyridinecarboxylic acid with 4-cyanophenylboronic acid, followed by the addition of 2-methoxyethylamine and the coupling of the resulting intermediate with 2-chloro-N-(4-cyanophenyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and glioblastoma. 2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-8-20(14-4-2-12(11-18)3-5-14)16(21)13-6-7-19-15(17)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIXESNCSVJUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1=CC=C(C=C1)C#N)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-cyanophenyl)-N-(2-methoxyethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

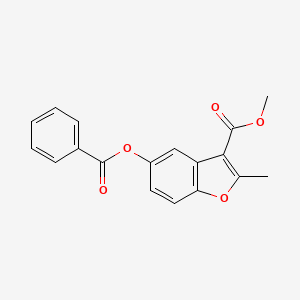
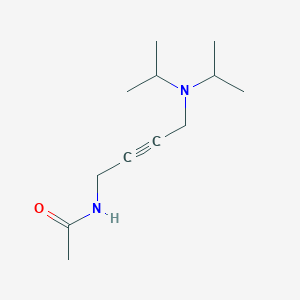
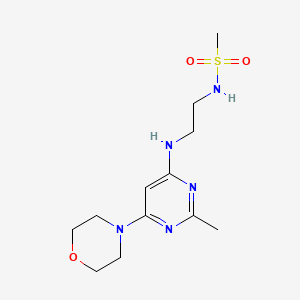
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

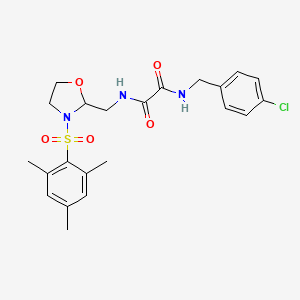
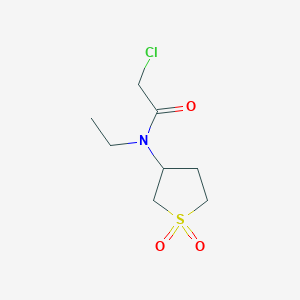
![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)
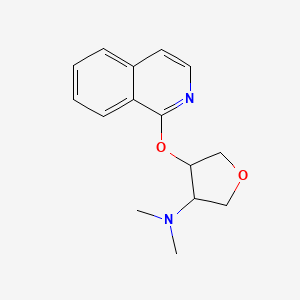
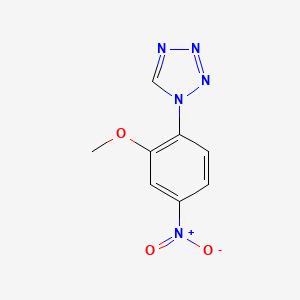
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
